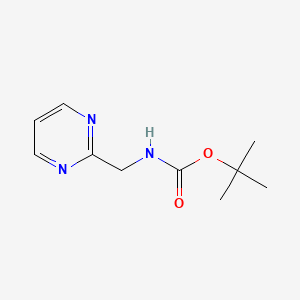

2-(Boc-aminomethyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Boc-aminomethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are crucial components of nucleic acids. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protected aminomethyl group attached to the pyrimidine ring. This protection is often used in organic synthesis to prevent the amine group from reacting under certain conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-aminomethyl)pyrimidine typically involves the protection of the aminomethyl group with a tert-butoxycarbonyl (Boc) group. One common method is to start with aminomethylpyrimidine and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Boc-aminomethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex molecules.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

Deprotection: The major product is aminomethylpyrimidine.

Coupling: The major products are various substituted pyrimidines, depending on the boronic acid used.

Wissenschaftliche Forschungsanwendungen

2-(Boc-aminomethyl)pyrimidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for various studies.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Boc-aminomethyl)pyrimidine largely depends on its use and the specific reactions it undergoes. In general, the Boc group serves as a protecting group that can be removed under acidic conditions to reveal the reactive amine group. This amine group can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions, to form new compounds.

Vergleich Mit ähnlichen Verbindungen

- 2-(Boc-aminomethyl)pyrrolidine

- 4-(2-Boc-aminoethyl)piperidine

- 4-(Boc-aminomethyl)benzoic acid

- 1-Boc-2-(aminomethyl)pyrrolidine

- 1-Boc-4-(aminomethyl)piperidine

Uniqueness: 2-(Boc-aminomethyl)pyrimidine is unique due to its pyrimidine ring structure, which is a key component of nucleic acids. This makes it particularly valuable in the synthesis of biologically active molecules and pharmaceutical compounds. Its Boc-protected amine group allows for selective reactions, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

2-(Boc-aminomethyl)pyrimidine, a derivative of pyrimidine, is gaining attention in medicinal chemistry due to its potential biological activities. This compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino moiety, enhancing its stability and reactivity in various biological contexts. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 181.20 g/mol

- CAS Number : 1260843-26-2

The compound is characterized by a pyrimidine ring with an aminomethyl group that can participate in various chemical reactions, making it a versatile building block for drug development.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. Research indicates that derivatives of aminopyrimidines can act as inhibitors for various enzymes, including β-glucuronidase, which is implicated in several pathological conditions such as cancer and renal diseases .

Enzyme Inhibition Studies

A study evaluating a series of 2-aminopyrimidine derivatives highlighted the importance of substituents on the pyrimidine ring for enzyme inhibition. Among these, certain compounds demonstrated significant inhibitory activity against β-glucuronidase with IC50 values as low as 2.8 µM . This suggests that modifications to the aminomethyl group can enhance biological activity.

Case Study 1: Inhibition of β-glucuronidase

In vitro studies showed that compounds structurally similar to this compound exhibited varying degrees of β-glucuronidase inhibition. For instance, one derivative with a piperazinyl substituent displayed superior activity compared to standard inhibitors . The binding interactions were analyzed using molecular docking simulations, which confirmed the significance of specific functional groups in enhancing inhibitory effects.

| Compound | IC50 Value (µM) | Substituent |

|---|---|---|

| Compound 24 | 2.8 ± 0.10 | Piperazinyl |

| D-saccharic acid 1,4-lactone | 45.75 ± 2.16 | Standard |

This data illustrates the potential of modifying the Boc group or the aminomethyl moiety to optimize enzyme inhibition.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of pyrimidine derivatives with Boc-protected amines under controlled conditions. The Boc group can be removed post-synthesis to yield active amines suitable for further biological testing.

Eigenschaften

IUPAC Name |

tert-butyl N-(pyrimidin-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-11-5-4-6-12-8/h4-6H,7H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOFDWCPZCHHEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857490 |

Source

|

| Record name | tert-Butyl [(pyrimidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260843-26-2 |

Source

|

| Record name | tert-Butyl [(pyrimidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.